Droperidol Impurity E
Overview
Description
Preparation Methods
The synthesis of Droperidol Impurity E involves complex organic reactions. While specific synthetic routes and reaction conditions are proprietary and not publicly disclosed, it generally involves the formation of benzimidazole and pyridine derivatives . Industrial production methods are optimized for high yield and purity, often involving multiple steps of purification and characterization to meet regulatory standards .
Chemical Reactions Analysis
Droperidol Impurity E undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce pyridine derivatives .
Scientific Research Applications
Droperidol Impurity E has several scientific research applications:
Mechanism of Action
it is known that droperidol itself acts as a dopamine antagonist, blocking dopamine receptors in the brain, which helps in reducing nausea and vomiting . Droperidol also exhibits alpha-adrenergic blockade, leading to peripheral vascular dilation and reduced blood pressure . The impurity may share similar pathways but is primarily used for analytical purposes rather than therapeutic effects .
Comparison with Similar Compounds
Droperidol Impurity E can be compared with other droperidol impurities, such as:
Droperidol Impurity A: C12H13N3O, used in similar analytical applications.
Droperidol Impurity B: C22H22FN3O2, another reference standard for droperidol.
Droperidol Impurity C: C22H19FN3O2Cl, used for quality control in droperidol formulations.
Droperidol Impurity D: C22H22FN3O3, employed in pharmaceutical research.
This compound is unique due to its specific molecular structure and the role it plays in ensuring the purity and quality of droperidol .
Properties
IUPAC Name |
3-[1-[4-oxo-4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNQNYCUFRGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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